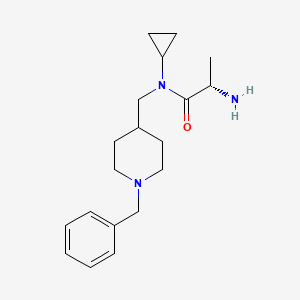
1-((R)-3-Methylamino-pyrrolidin-1-yl)-ethanone
Übersicht
Beschreibung
1-((R)-3-Methylamino-pyrrolidin-1-yl)-ethanone, commonly known as R-MDMA, is a synthetic compound that belongs to the family of amphetamines. R-MDMA is a chiral molecule that has a R-enantiomer and a S-enantiomer. The R-enantiomer is the active form of MDMA and is responsible for its psychoactive effects. R-MDMA has been widely studied due to its potential therapeutic applications in the treatment of mental health disorders.
Wirkmechanismus
R-MDMA acts on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to a feeling of euphoria, increased sociability, and reduced anxiety. R-MDMA also increases the activity of the amygdala, which is responsible for processing emotions such as fear and anxiety.
Biochemical and Physiological Effects:
R-MDMA has both biochemical and physiological effects on the body. Biochemically, R-MDMA increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Physiologically, R-MDMA increases heart rate, blood pressure, and body temperature. R-MDMA also causes the release of hormones such as oxytocin, which is responsible for bonding and social behavior.
Vorteile Und Einschränkungen Für Laborexperimente
R-MDMA has several advantages for lab experiments. It is a well-studied compound that has been extensively researched for its potential therapeutic applications. R-MDMA is also relatively easy to synthesize and purify. However, R-MDMA has several limitations for lab experiments. It is a controlled substance that requires special permits and licenses to handle. R-MDMA is also a psychoactive compound that can have potential safety hazards if not handled properly.
Zukünftige Richtungen
There are several future directions for research on R-MDMA. One potential direction is to study its potential use in the treatment of addiction. Another direction is to investigate the long-term effects of R-MDMA on the brain and body. Additionally, research can be conducted to optimize the synthesis and purification methods of R-MDMA to improve its efficiency and safety. Finally, more studies can be conducted to understand the mechanism of action of R-MDMA and its potential therapeutic applications in the treatment of mental health disorders.
Wissenschaftliche Forschungsanwendungen
R-MDMA has been extensively studied for its potential therapeutic applications in the treatment of mental health disorders such as post-traumatic stress disorder (PTSD), anxiety, and depression. Research has shown that R-MDMA can enhance the effectiveness of psychotherapy by increasing empathy, reducing fear and anxiety, and improving mood. R-MDMA has also been studied for its potential use in the treatment of addiction.
Eigenschaften
IUPAC Name |
1-[(3R)-3-(methylamino)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-4-3-7(5-9)8-2/h7-8H,3-5H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMBUDHSQIZKPE-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



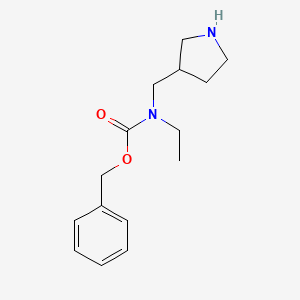

![[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester](/img/structure/B3235123.png)
![2-[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol](/img/structure/B3235128.png)
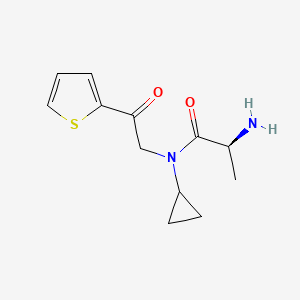


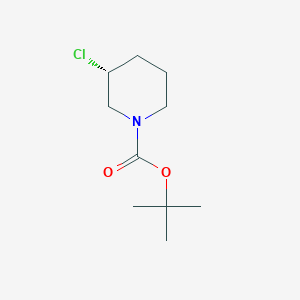
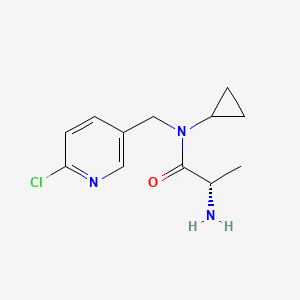
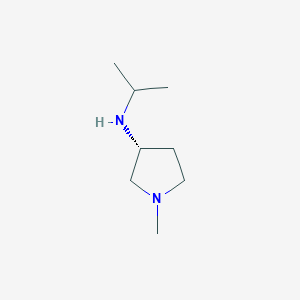


![[((R)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B3235221.png)
